![molecular formula C30H25N3O6 B330725 N-[2-{2-[(3-METHOXYBENZYL)OXY]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B330725.png)
N-[2-{2-[(3-METHOXYBENZYL)OXY]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-{2-[(3-METHOXYBENZYL)OXY]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-{2-[(3-METHOXYBENZYL)OXY]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and can lead to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
N-[2-{2-[(3-METHOXYBENZYL)OXY]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may be carried out in acidic or basic conditions, while reduction reactions typically require anhydrous conditions to prevent the reducing agent from reacting with water.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used. For example, oxidation of the methoxy group could lead to the formation of a carboxylic acid, while reduction of the quinazolinone ring could lead to the formation of a dihydroquinazoline derivative.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as anti-inflammatory, anti-cancer, or antimicrobial activity.
Medicine: Due to its potential biological activity, this compound could be investigated for use in therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: The compound’s unique properties may make it useful in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[2-{2-[(3-METHOXYBENZYL)OXY]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE exerts its effects depends on its specific biological activity. For example, if the compound exhibits anti-cancer activity, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation. The molecular targets and pathways involved would need to be identified through further research.
Comparison with Similar Compounds
N-[2-{2-[(3-METHOXYBENZYL)OXY]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
Quinazolinone derivatives: These compounds share the quinazolinone core structure and may exhibit similar biological activities.
Benzodioxole derivatives: These compounds share the benzodioxole moiety and may have similar chemical properties.
Methoxybenzyl derivatives: These compounds share the methoxybenzyl group and may have similar reactivity.
The uniqueness of this compound lies in its combination of these functional groups, which may confer unique properties and activities not found in other compounds.
Properties
Molecular Formula |
C30H25N3O6 |
|---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
N-[2-[2-[(3-methoxyphenyl)methoxy]phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C30H25N3O6/c1-36-21-8-6-7-19(15-21)17-37-25-12-5-3-10-23(25)28-31-24-11-4-2-9-22(24)30(35)33(28)32-29(34)20-13-14-26-27(16-20)39-18-38-26/h2-16,28,31H,17-18H2,1H3,(H,32,34) |
InChI Key |
DNOBXXVFYIBXNC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)COC2=CC=CC=C2C3NC4=CC=CC=C4C(=O)N3NC(=O)C5=CC6=C(C=C5)OCO6 |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC=CC=C2C3NC4=CC=CC=C4C(=O)N3NC(=O)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


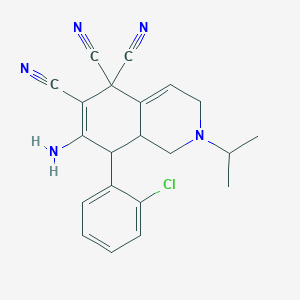
![2,4-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B330644.png)
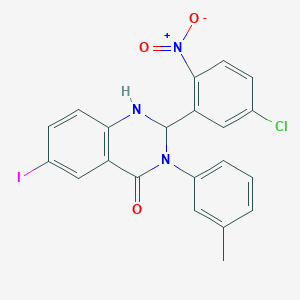
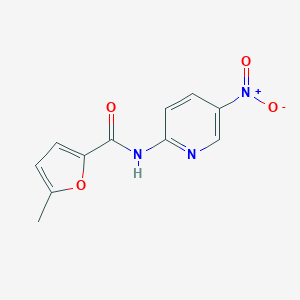
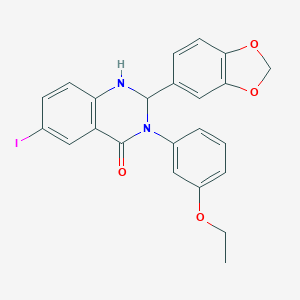
![Isopropyl 2-[(2-bromobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B330651.png)
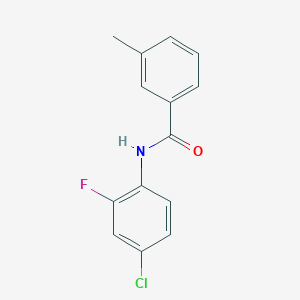
![3-{[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B330655.png)
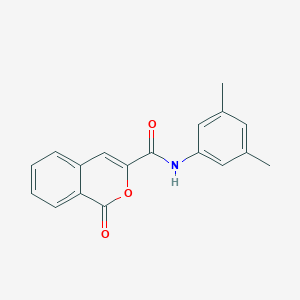
![propyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330659.png)
![Methyl 2-[(5-bromo-2-furoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330661.png)

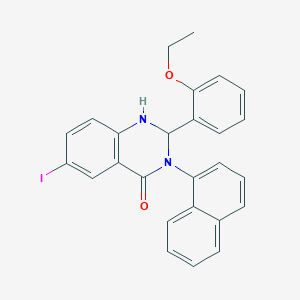
![ethyl (5Z)-2-anilino-5-[(4-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B330665.png)
